molecular formula C16H15N3O2S B1219972 4-((3-Quinolinylmethyl)amino)benzenesulfonamide CAS No. 62294-82-0

4-((3-Quinolinylmethyl)amino)benzenesulfonamide

Cat. No.: B1219972
CAS No.: 62294-82-0
M. Wt: 313.4 g/mol
InChI Key: QOKXTFFZAZKIAD-UHFFFAOYSA-N
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Description

4-((3-Quinolinylmethyl)amino)benzenesulfonamide is a chemical compound widely used in scientific research due to its diverse applications. It serves as a valuable tool in studying various biological processes, such as enzyme inhibition and protein interactions.

Preparation Methods

The synthesis of 4-((3-Quinolinylmethyl)amino)benzenesulfonamide involves several steps. One common method includes the reaction of 3-quinolinylmethylamine with benzenesulfonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

4-((3-Quinolinylmethyl)amino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

4-((3-Quinolinylmethyl)amino)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is employed in studying enzyme inhibition, particularly carbonic anhydrase inhibitors, which are crucial in various physiological processes.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((3-Quinolinylmethyl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

4-((3-Quinolinylmethyl)amino)benzenesulfonamide can be compared with other similar compounds, such as:

    4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also exhibits enzyme inhibition properties but has a different scaffold, leading to variations in its biological activity.

    Quinoline-based benzenesulfonamides: These compounds share a similar quinoline core but differ in their substituents, affecting their selectivity and potency as enzyme inhibitors.

Properties

IUPAC Name

4-(quinolin-3-ylmethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-22(20,21)15-7-5-14(6-8-15)18-10-12-9-13-3-1-2-4-16(13)19-11-12/h1-9,11,18H,10H2,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXTFFZAZKIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CNC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211349
Record name 3-(N-(4-Amidosulfonylphenyl)aminomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62294-82-0
Record name 3-(N-(4-Amidosulfonylphenyl)aminomethyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062294820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(N-(4-Amidosulfonylphenyl)aminomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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